In Vivo Acute Oral Lethality Ranking Across the Eight-Member Scirpenol Family in Broiler Chicks
In a direct head‑to‑head comparison of all eight scirpenol family members, 15‑MAS (alongside 4,15‑DAS) was approximately 3‑fold more toxic by acute oral LD₅₀ in broiler chicks than the well‑known hepatocarcinogen aflatoxin B₁, positioning 15‑MAS among the most potent congeners in the family [1]. By contrast, the positional isomer 3‑MAS was the least toxic in brine shrimp and dermal assays, and 3,4‑DAS was the least toxic in the chick assay, demonstrating that toxicity is governed by acetylation position rather than total acetyl count [1].
| Evidence Dimension | Acute oral lethality in broiler chicks (relative toxicity vs. aflatoxin baseline) |
|---|---|
| Target Compound Data | 15‑MAS: ~3‑fold more toxic than aflatoxin [1] |
| Comparator Or Baseline | 4,15‑DAS: ~3‑fold more toxic than aflatoxin; 3,4‑DAS: least toxic in chick assay (>16‑fold less toxic than 4,15‑DAS); 3‑MAS: least toxic in dermal and brine shrimp assays [1] |
| Quantified Difference | ~3‑fold higher toxicity vs. aflatoxin for 15‑MAS and 4,15‑DAS; >16‑fold range between most toxic (4,15‑DAS) and least toxic (3,4‑DAS) scirpenol in chicks; ~100‑fold range in dermal toxicity [1] |
| Conditions | Broiler chicks, acute oral administration; brine shrimp (Artemia salina) lethality; guinea pig dermal toxicity — Richardson & Hamilton, 1990 [1] |
Why This Matters
A procurement choice of 15‑MAS versus another scirpenol congener can shift the in vivo toxicodynamic readout by up to two orders of magnitude depending on the assay endpoint, making congener‑specific selection essential for reproducible in vivo toxicology studies.
- [1] Richardson KE, Hamilton PB. Comparative toxicity of scirpentriol and its acetylated derivatives. Poult Sci. 1990 Mar;69(3):397-402. doi:10.3382/ps.0690397. PMID:2345721. View Source
